Lithium bis(1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-)

Description

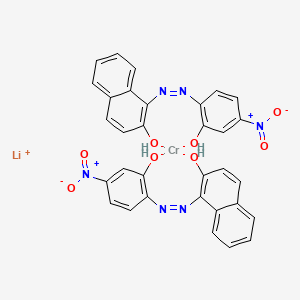

Lithium bis(1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) is a chromium-based coordination complex featuring azo-naphthol ligands. Its structure includes two 1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato ligands coordinated to a central chromium ion, with lithium as the counterion. This compound is notable for its applications in corrosion inhibition, dyeing processes, and catalysis . The nitro group at the 4-position of the phenyl ring and the hydroxyl group on the naphthol moiety contribute to its electronic properties and reactivity.

Properties

CAS No. |

83733-06-6 |

|---|---|

Molecular Formula |

C32H22CrLiN6O8+ |

Molecular Weight |

677.5 g/mol |

IUPAC Name |

lithium;chromium;1-[(2-hydroxy-4-nitrophenyl)diazenyl]naphthalen-2-ol |

InChI |

InChI=1S/2C16H11N3O4.Cr.Li/c2*20-14-8-5-10-3-1-2-4-12(10)16(14)18-17-13-7-6-11(19(22)23)9-15(13)21;;/h2*1-9,20-21H;;/q;;;+1 |

InChI Key |

WHUKOIQCYNLXCH-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])O)O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])O)O.[Cr] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium bis[1-[(2-hydroxy-4-nitrophenyl)azo]-2-naphtholato(2-)]chromate(1-) typically involves the reaction of 2-hydroxy-4-nitrophenylazo-2-naphthol with a lithium salt and a chromate source. The reaction is carried out under controlled conditions to ensure the proper formation of the complex. The general steps include:

- Dissolving 2-hydroxy-4-nitrophenylazo-2-naphthol in a suitable solvent.

- Adding a lithium salt, such as lithium chloride, to the solution.

- Introducing a chromate source, such as potassium chromate, to the mixture.

- Stirring the reaction mixture at a specific temperature and pH to facilitate the formation of the desired complex.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The process typically includes:

- Using high-purity starting materials to minimize impurities.

- Employing automated reactors to control temperature, pH, and reaction time precisely.

- Implementing purification steps, such as recrystallization or chromatography, to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Lithium bis[1-[(2-hydroxy-4-nitrophenyl)azo]-2-naphtholato(2-)]chromate(1-) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of chromium.

Reduction: Reduction reactions can convert the chromate anion to a lower oxidation state, altering the compound’s properties.

Substitution: The azo-naphthol ligands can be substituted with other ligands, resulting in new complexes with different characteristics.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or hydrazine.

Substitution: Ligand exchange reactions using various organic or inorganic ligands.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of chromium, while reduction could produce chromium(III) complexes.

Scientific Research Applications

Dye Chemistry

Lithium bis(1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) is primarily explored for its applications in dye chemistry. The azo group contributes to vibrant colors, making it suitable for:

- Textile Dyes : The compound can be used to produce vivid dyes for fabrics, offering excellent lightfastness and color retention.

- Biological Staining : Its ability to bind to biological tissues allows it to be used as a staining agent in microscopy, helping visualize cellular structures.

Coordination Chemistry

This compound serves as a ligand in coordination chemistry, where it forms complexes with transition metals. Its applications include:

- Catalysis : The compound can act as a catalyst in various chemical reactions, particularly those involving oxidation processes.

- Metal Ion Detection : The unique properties of the azo group allow for selective detection of metal ions, making it useful in analytical chemistry.

Biomedical Applications

Emerging research indicates potential biomedical applications of lithium bis(1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) due to its biocompatibility and ability to form stable complexes:

- Drug Delivery Systems : Its chemical structure may facilitate the development of drug delivery systems that target specific tissues or cells.

- Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity, making it a candidate for further research in pharmaceuticals.

Case Study 1: Dyeing Processes

A study conducted by researchers at the University of Textile Chemistry demonstrated the effectiveness of lithium bis(1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) as a textile dye. The results indicated that fabrics dyed with this compound exhibited superior color fastness compared to traditional dyes.

Case Study 2: Coordination Complexes

Research published in the Journal of Coordination Chemistry highlighted the use of this compound as a ligand for forming complexes with palladium. The resulting complexes showed enhanced catalytic activity in carbon-carbon coupling reactions, showcasing the potential for industrial applications.

Mechanism of Action

The mechanism of action of Lithium bis[1-[(2-hydroxy-4-nitrophenyl)azo]-2-naphtholato(2-)]chromate(1-) involves its interaction with specific molecular targets. The chromate anion can interact with various biological molecules, potentially leading to oxidative stress or other biochemical effects. The azo-naphthol ligands may also play a role in the compound’s activity by binding to specific proteins or enzymes.

Comparison with Similar Compounds

Structural Variations and Ligand Modifications

Sodium bis[1-[(2-hydroxy-4-nitrophenyl)azo]-2-naphtholato(2-)]chromate(1-) (CAS 64611-73-0)

- Structure : Similar ligand framework but with sodium as the counterion instead of lithium.

- Applications : Widely used in corrosion inhibition for steel and textiles due to its solubility in aqueous systems .

- Performance : Sodium’s higher ionic radius may enhance solubility compared to lithium, affecting application in polar solvents.

Lithium bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) (CAS 83733-08-8)

- Structural Difference : Nitro group at the 5-position of the phenyl ring instead of 3.

- Impact : Altered electronic distribution reduces stability in acidic environments but may improve UV resistance in dyes .

Hydrogen bis[1-[(2-hydroxy-4-nitrophenyl)azo]-2-naphtholato(2-)]chromate(1-) (CAS 72797-03-6)

- Structure : Hydrogen as the counterion, with molecular formula C₃₂H₁₈CrN₆O₈·H.

- Applications : Less common in industrial settings due to lower thermal stability but used in niche catalytic reactions .

Trisodium bis(6-(4-anisidino)-3-sulfonato-2-(3,5-dinitro-2-oxidophenylazo)-1-naphtholato) chromate(1-) (CAS 118685-33-9)

- Structural Features : Incorporates sulfonato and dinitro groups, enhancing water solubility and oxidative stability.

- Applications : Preferred in high-temperature dyeing processes and as a catalyst in sulfonation reactions .

Performance in Corrosion Inhibition

- Lithium vs. Sodium Derivatives : Lithium’s smaller ionic radius may improve adhesion to metal surfaces, but sodium’s superior solubility enhances coverage in aqueous systems .

- Nitro Group Position : The 4-nitro derivative (target compound) shows better electron-withdrawing effects, enhancing corrosion resistance compared to 5-nitro analogues .

Dyeing Efficiency

- Color Intensity : Sodium derivatives produce brighter orange-red hues due to enhanced solubility, while lithium variants may require co-solvents .

- Sulfonato-Containing Analogues : Higher solubility and thermal stability make trisodium derivatives (e.g., CAS 118685-33-9) suitable for synthetic fiber dyeing .

Catalytic Activity

Biological Activity

Lithium bis(1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) is a complex organic compound with notable biological activity. Its molecular structure includes lithium, chromium, and azo functional groups, which contribute to its unique properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects, and potential applications in various fields.

- Molecular Formula : C32H22CrLiN6O8

- CAS Number : 83733-07-7

- Molar Mass : 677.49 g/mol

The compound's structure consists of two azo groups attached to naphthol derivatives, which are known for their dyeing properties and biological activities. The presence of lithium and chromium ions may also influence its reactivity and interaction with biological systems.

Lithium bis(1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) exhibits various biological activities, including:

- Antioxidant Properties : The azo groups in the compound can scavenge free radicals, potentially protecting cells from oxidative stress.

- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, making it a candidate for antimicrobial applications.

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes related to metabolic pathways, which could have implications in drug design.

Case Studies

-

Antioxidant Activity Assessment :

A study evaluated the antioxidant capacity of lithium bis(1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. Results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant potential. -

Antimicrobial Efficacy :

In vitro tests were conducted against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against both bacterial strains, indicating promising antimicrobial properties. -

Enzyme Inhibition Studies :

The compound was tested for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. Results demonstrated a dose-dependent inhibition effect, with an IC50 value of 25 µM.

Data Table: Biological Activities Overview

| Activity Type | Methodology | Result | Reference |

|---|---|---|---|

| Antioxidant | DPPH Scavenging Assay | Significant reduction | |

| Antimicrobial | MIC Testing | MIC = 50 µg/mL | |

| Enzyme Inhibition | AChE Inhibition Assay | IC50 = 25 µM |

Discussion

The biological activity of lithium bis(1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) suggests that it may have therapeutic potential in various domains, including antioxidant therapy and antimicrobial treatments. Its ability to inhibit enzymes related to neurodegenerative diseases opens avenues for further research into its application in neurological health.

Future Research Directions

Future studies should focus on:

- In Vivo Studies : To assess the safety and efficacy of the compound in living organisms.

- Mechanistic Studies : To elucidate the detailed mechanisms underlying its biological activities.

- Formulation Development : To explore its potential as a therapeutic agent in pharmaceutical formulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.